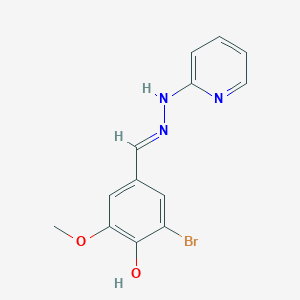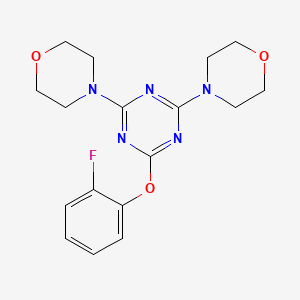![molecular formula C18H15N3O2 B6055884 N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as EBP, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. EBP belongs to the class of benzofuro[3,2-d]pyrimidines, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell proliferation and survival. N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. It has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer cell survival and proliferation. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is its potential for use in cancer research and drug discovery. Its ability to inhibit the growth of various cancer cell lines makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine and its potential applications in the treatment of other diseases, such as inflammatory disorders and oxidative stress-related disorders.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine involves a multi-step process, starting with the synthesis of 4-ethoxyaniline, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate compound, 2-(4-ethoxyphenyl)-3-(2,3-dicyano-4,5,6,7-tetrahydrobenzo[b]furan-4-yl)acrylonitrile. This intermediate is then cyclized with ammonium acetate to yield the final product, N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine.
Scientific Research Applications
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing apoptosis and cell cycle arrest. N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-22-13-9-7-12(8-10-13)21-18-17-16(19-11-20-18)14-5-3-4-6-15(14)23-17/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNDPOAXAVIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B6055807.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)

![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6055841.png)

![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)